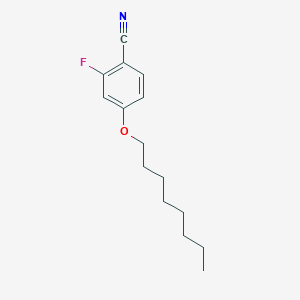

2-Fluoro-4-octyloxybenzonitrile

Description

2-Fluoro-4-octyloxybenzonitrile is a fluorinated benzonitrile derivative characterized by a fluorine atom at the 2-position and an octyloxy (-O-C₈H₁₇) group at the 4-position of the benzene ring. While direct data on this compound is absent in the provided evidence, its structural analogs and synthesis pathways suggest it is likely used as an intermediate in liquid crystal materials, leveraging the mesogenic properties imparted by the elongated alkoxy chain . The octyloxy group enhances lipophilicity and solubility in non-polar matrices, while the fluorine atom modulates electronic properties, affecting dipole interactions and thermal stability.

Propriétés

Formule moléculaire |

C15H20FNO |

|---|---|

Poids moléculaire |

249.32 g/mol |

Nom IUPAC |

2-fluoro-4-octoxybenzonitrile |

InChI |

InChI=1S/C15H20FNO/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-17)15(16)11-14/h8-9,11H,2-7,10H2,1H3 |

Clé InChI |

FXZLOMPYQYQRNH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCOC1=CC(=C(C=C1)C#N)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A comparative analysis of 2-Fluoro-4-octyloxybenzonitrile with structurally related fluorinated benzonitriles is provided below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Differences and Implications

Substituent Position and Chain Length :

- The octyloxy group in 2-Fluoro-4-octyloxybenzonitrile provides superior solubility in organic solvents compared to shorter alkoxy chains (e.g., methoxy in ) or polar groups (-OH, -CHO). This is critical for liquid crystal applications requiring phase stability over a wide temperature range .

- Compared to 2-Fluoro-4-(4-fluorophenyl)benzonitrile, the octyloxy chain introduces flexibility, whereas the biphenyl group in the latter increases rigidity and melting point .

Electronic Effects: The trifluoromethyl group in 2-Fluoro-4-(trifluoromethyl)benzonitrile () strongly withdraws electrons, reducing nucleophilic reactivity at the nitrile group.

Thermal Properties :

- 4-Fluorobenzonitrile () has a boiling point of 188°C, while analogs with longer chains (e.g., octyloxy) likely exhibit higher boiling points due to increased molecular weight and van der Waals interactions.

Applications :

- Hydroxy and methoxy derivatives () are intermediates for esterification or etherification, whereas the octyloxy derivative may directly function in liquid crystal matrices without further modification .

Research Findings and Data Gaps

- Synthetic Pathways : indicates that 2-Fluoro-4-hydroxybenzonitrile is used to synthesize alkoxybenzoates (e.g., hexadecyloxy analogs), suggesting analogous routes for 2-Fluoro-4-octyloxybenzonitrile via nucleophilic substitution .

- Safety and Handling : Fluorinated benzonitriles often exhibit toxicity (e.g., 4-Fluorobenzonitrile is labeled as a "劇物" [hazardous substance] in ), implying similar precautions are necessary for the octyloxy variant .

- Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and mesogenic behavior are unavailable in the evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.